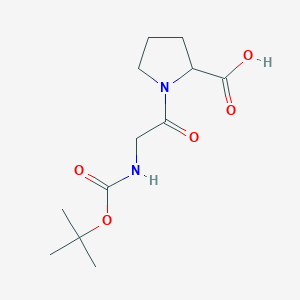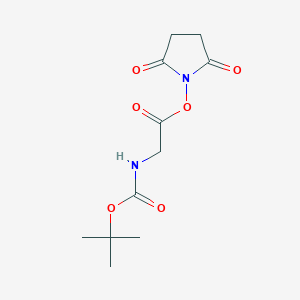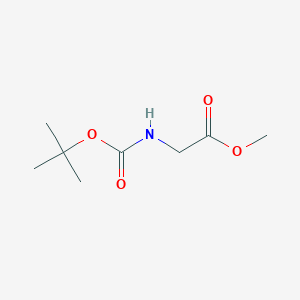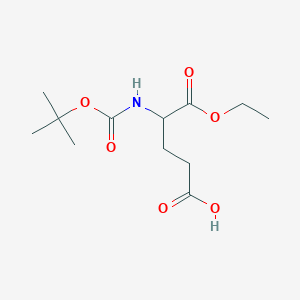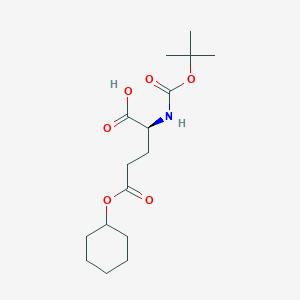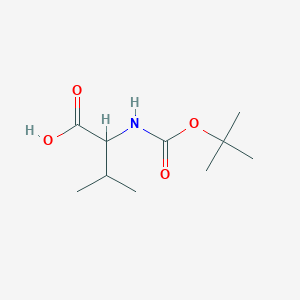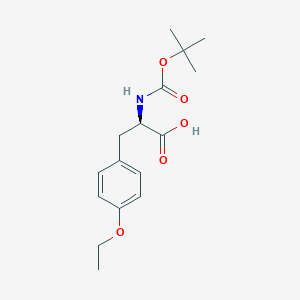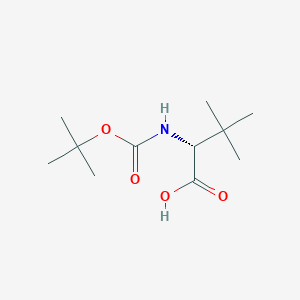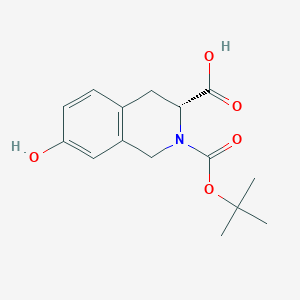
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
“2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid” is a compound with the molecular formula C15H21NO5 . It is also known as N-(tert-butoxycarbonyl)-4-methoxyphenylalanine .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.331, a density of 1.2±0.1 g/cm3, and a boiling point of 462.0±40.0 °C at 760 mmHg . The melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis : This compound is used in the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of AMPA, a neuroexcitant (Pajouhesh et al., 2000).
Radio Tracer Synthesis : The compound serves as a precursor in the synthesis of radio tracers like 18F-fluorophenalanine for positron emission tomography (PET), useful in medical diagnostics (Zhou Pan-hon, 2015).
Metabolic Studies : It's involved in the study of organic acids in cultures of thermophilic sulfur-dependent anaerobic archaeons isolated from deep-sea hydrothermal vents (Rimbault et al., 1993).
Intermediate in Biotin Synthesis : This compound is an intermediate in the synthesis of Biotin, a water-soluble vitamin, playing a critical role in the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).
Antimicrobial Activity : Derivatives synthesized from this compound exhibit strong antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Amit A. Pund et al., 2020).
Antioxidant and Anti-inflammatory Activities : Certain analogues of this compound show significant antioxidant and anti-inflammatory activities, which can be explored for therapeutic applications (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Synthesis of β-Amino Acids : Used in the synthesis of enantiomerically pure β-amino acids, which are valuable in pharmaceutical and synthetic chemistry (Lakner et al., 2003).
Solid-Phase Synthesis of Peptides : This compound is utilized as a handle in the solid-phase synthesis of peptide α-carboxamides, a method important in peptide chemistry (Gaehde, Matsueda, 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is widely used in synthetic organic chemistry for the protection of amino acids and peptides .
Mode of Action
The Boc group in Boc-Dl-Tyr(Me)-Oh acts as a protecting group for the amino acid. It prevents unwanted reactions at the amino group during peptide synthesis . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, affecting the pathways involved in protein synthesis and modification .
Result of Action
The introduction of the Boc group into amino acids and peptides results in the protection of these molecules during peptide synthesis. This allows for more controlled and efficient synthesis processes .
Action Environment
The action of Boc-Dl-Tyr(Me)-Oh can be influenced by environmental factors such as temperature and the presence of certain chemicals. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWWZWJISHVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399614 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
141895-35-4 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



